Cas no 666740-59-6 (methyl (3S)-3-hydroxy-3-(2-methoxyphenyl)propanoate)

Methyl (3S)-3-hydroxy-3-(2-methoxyphenyl)propanoate is a chiral ester compound featuring a hydroxyl group and a methoxyphenyl moiety, making it a valuable intermediate in organic synthesis and pharmaceutical applications. Its stereospecific (3S) configuration ensures high enantiomeric purity, which is critical for asymmetric synthesis and drug development. The presence of both hydroxy and methoxy functional groups enhances its reactivity in esterification, reduction, and coupling reactions. This compound is particularly useful in the preparation of bioactive molecules, including chiral building blocks for APIs. Its well-defined structure and consistent purity make it suitable for research and industrial-scale processes requiring precise stereochemical control.
methyl (3S)-3-hydroxy-3-(2-methoxyphenyl)propanoate structure
666740-59-6 structure
Product name:methyl (3S)-3-hydroxy-3-(2-methoxyphenyl)propanoate
CAS No:666740-59-6
MF:C11H14O4
Molecular Weight:210.226463794708
CID:5976743
PubChem ID:13929556

methyl (3S)-3-hydroxy-3-(2-methoxyphenyl)propanoate 化学的及び物理的性質

名前と識別子

    • methyl (3S)-3-hydroxy-3-(2-methoxyphenyl)propanoate
    • 666740-59-6
    • EN300-1834111
    • インチ: 1S/C11H14O4/c1-14-10-6-4-3-5-8(10)9(12)7-11(13)15-2/h3-6,9,12H,7H2,1-2H3/t9-/m0/s1
    • InChIKey: ZVPONPNVNRCQHG-VIFPVBQESA-N
    • SMILES: O[C@@H](CC(=O)OC)C1C=CC=CC=1OC

計算された属性

  • 精确分子量: 210.08920892g/mol
  • 同位素质量: 210.08920892g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 15
  • 回転可能化学結合数: 5
  • 複雑さ: 205
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.8Ų
  • XLogP3: 0.9

methyl (3S)-3-hydroxy-3-(2-methoxyphenyl)propanoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1834111-2.5g
methyl (3S)-3-hydroxy-3-(2-methoxyphenyl)propanoate
666740-59-6
2.5g
$3249.0 2023-09-19
Enamine
EN300-1834111-5.0g
methyl (3S)-3-hydroxy-3-(2-methoxyphenyl)propanoate
666740-59-6
5g
$4806.0 2023-06-03
Enamine
EN300-1834111-0.05g
methyl (3S)-3-hydroxy-3-(2-methoxyphenyl)propanoate
666740-59-6
0.05g
$1393.0 2023-09-19
Enamine
EN300-1834111-10.0g
methyl (3S)-3-hydroxy-3-(2-methoxyphenyl)propanoate
666740-59-6
10g
$7128.0 2023-06-03
Enamine
EN300-1834111-5g
methyl (3S)-3-hydroxy-3-(2-methoxyphenyl)propanoate
666740-59-6
5g
$4806.0 2023-09-19
Enamine
EN300-1834111-0.1g
methyl (3S)-3-hydroxy-3-(2-methoxyphenyl)propanoate
666740-59-6
0.1g
$1459.0 2023-09-19
Enamine
EN300-1834111-1.0g
methyl (3S)-3-hydroxy-3-(2-methoxyphenyl)propanoate
666740-59-6
1g
$1658.0 2023-06-03
Enamine
EN300-1834111-0.5g
methyl (3S)-3-hydroxy-3-(2-methoxyphenyl)propanoate
666740-59-6
0.5g
$1591.0 2023-09-19
Enamine
EN300-1834111-0.25g
methyl (3S)-3-hydroxy-3-(2-methoxyphenyl)propanoate
666740-59-6
0.25g
$1525.0 2023-09-19
Enamine
EN300-1834111-10g
methyl (3S)-3-hydroxy-3-(2-methoxyphenyl)propanoate
666740-59-6
10g
$7128.0 2023-09-19

methyl (3S)-3-hydroxy-3-(2-methoxyphenyl)propanoate 関連文献

methyl (3S)-3-hydroxy-3-(2-methoxyphenyl)propanoateに関する追加情報

Methyl (3S)-3-hydroxy-3-(2-methoxyphenyl)propanoate (CAS No. 666740-59-6): A Comprehensive Overview

Methyl (3S)-3-hydroxy-3-(2-methoxyphenyl)propanoate, identified by its CAS number 666740-59-6, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, featuring a chiral center and an aromatic moiety, has garnered attention due to its potential applications in drug development and synthetic biology. The structural features of this compound, particularly the 3S configuration and the presence of a hydroxyl group, make it a versatile intermediate in the synthesis of more complex molecules.

The compound's structure consists of a propanoate ester linked to a 2-methoxyphenyl group, which contributes to its unique chemical properties. The hydroxyl group at the third carbon position introduces polarity and reactivity, making it suitable for various chemical transformations. These characteristics have positioned Methyl (3S)-3-hydroxy-3-(2-methoxyphenyl)propanoate as a valuable building block in organic synthesis and medicinal chemistry.

In recent years, there has been growing interest in the development of chiral drugs due to their improved efficacy and reduced side effects compared to their racemic counterparts. The stereochemistry of Methyl (3S)-3-hydroxy-3-(2-methoxyphenyl)propanoate plays a crucial role in determining its biological activity. The 3S configuration ensures that the compound maintains specific interactions with biological targets, which is essential for its pharmacological properties.

One of the most compelling aspects of this compound is its potential use in the synthesis of enzyme inhibitors. Enzymes are critical targets in drug design, and modulating their activity can lead to therapeutic benefits. The hydroxyl group and the aromatic ring provide multiple sites for interaction with enzyme active sites, making Methyl (3S)-3-hydroxy-3-(2-methoxyphenyl)propanoate a promising candidate for developing novel inhibitors.

Recent studies have highlighted the importance of natural product-inspired drug design. Compounds derived from natural sources often exhibit high bioactivity and selectivity. The structural motif present in Methyl (3S)-3-hydroxy-3-(2-methoxyphenyl)propanoate resembles several natural products known for their pharmacological properties. This similarity suggests that derivatives of this compound could possess significant therapeutic potential.

The synthesis of Methyl (3S)-3-hydroxy-3-(2-methoxyphenyl)propanoate involves several key steps that highlight the challenges and opportunities in asymmetric synthesis. The stereocontrol at the chiral center is crucial for achieving the desired enantiomer. Advanced synthetic methodologies, such as enzymatic resolution and chiral auxiliary-assisted strategies, have been employed to ensure high enantiomeric purity.

The role of computational chemistry in optimizing synthetic routes cannot be overstated. Molecular modeling techniques have been used to predict the reactivity and stability of intermediates, allowing for more efficient synthesis planning. These computational tools have also been instrumental in understanding the electronic structure of Methyl (3S)-3-hydroxy-3-(2-methoxyphenyl)propanoate, which is essential for designing effective synthetic strategies.

In conclusion, Methyl (3S)-3-hydroxy-3-(2-methoxyphenyl)propanoate (CAS No. 666740-59-6) is a compound with significant potential in pharmaceutical research and development. Its unique structural features, including the 3S configuration and the presence of functional groups like hydroxyl and methoxy groups, make it a valuable intermediate in organic synthesis. The growing interest in chiral drugs and natural product-inspired drug design further underscores the importance of this compound in modern medicinal chemistry.

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